![molecular formula C22H17ClFN3O2S2 B2715182 N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-60-6](/img/structure/B2715182.png)
N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O2S2 and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Imaging Applications
Radiosynthesis for PET Imaging : A notable application of compounds within this chemical class includes their development for Positron Emission Tomography (PET) imaging. For instance, [18F]PBR111, a selective radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was developed for imaging the translocator protein (18 kDa) with PET. This compound, designed with a fluorine atom, allows for in vivo imaging using PET due to the radioactive fluorine-18 isotope. Such compounds are synthesized and labeled with fluorine-18 using a tosyloxy-for-fluorine nucleophilic aliphatic substitution, demonstrating their potential in molecular imaging and neurology research (Dollé et al., 2008).
Medicinal Chemistry Applications
Dual Inhibitory Activity : Another research direction involves the exploration of these compounds' inhibitory activities against key biological targets. For example, compounds designed with a thieno[2,3-d]pyrimidine backbone have shown potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), essential enzymes in the nucleotide synthesis pathway. This indicates their potential as therapeutic agents in cancer treatment, highlighting their significance in drug discovery (Gangjee et al., 2008).
Antiviral Potency : Moreover, these compounds' structure-activity relationship (SAR) and antiviral potency have been explored, with specific derivatives showing significant interaction with SARS-CoV-2 protease, indicating their potential as antiviral agents. Detailed quantum chemical insights into their molecular structure and interactions provide a foundation for developing novel antiviral drugs (Mary et al., 2020).
Antimicrobial and Antifungal Activities
Synthetic and Biological Evaluation : The antimicrobial and antifungal activities of related heterocyclic compounds containing the sulfamido moiety have been evaluated, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new, effective antimicrobial compounds, highlighting the broad applicability of this chemical class in addressing global health challenges (Nunna et al., 2014).
Propiedades
IUPAC Name |
N-(2-chloro-5-fluorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c1-12-7-13(2)9-15(8-12)27-21(29)20-17(5-6-30-20)26-22(27)31-11-19(28)25-18-10-14(24)3-4-16(18)23/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRJSHUFLBEXAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC(=C4)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)
![2-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-butyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2715100.png)
![1,6-Dimethyl-4-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2715103.png)
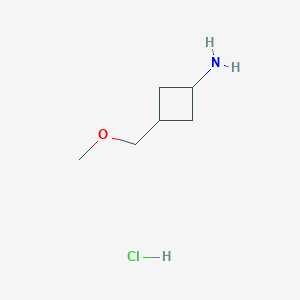
![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)
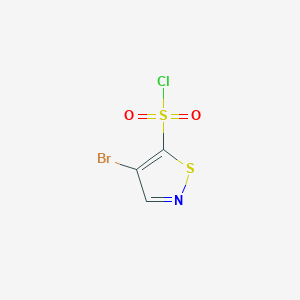
![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)
![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
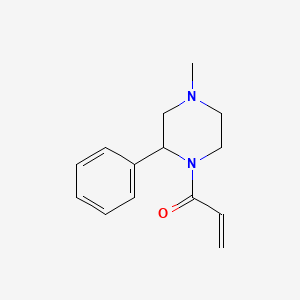
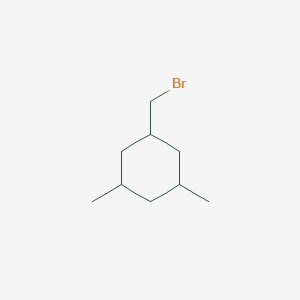
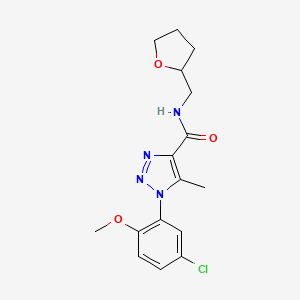
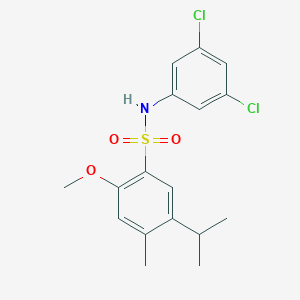
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)